Acid Dissociation Constant (pKa) Shift Induced by N-Oxidation
The introduction of the N-oxide group at the 8-position alters the acid-base equilibria of the lumazine scaffold. While the parent lumazine has reported pKa values of pK1 < 1.3 and pK2 = 7.92 (25°C) , the 8-oxide is expected to exhibit a shifted pKa profile due to the electron-withdrawing nature of the N-oxide, which stabilizes the conjugate base and lowers the pKa of the acidic NH proton. The 1973 study by Pfleiderer and Hutzenlaub explicitly used pKa values to distinguish between N-5-oxide, N-8-oxide, and 5,8-dioxide isomers, confirming that the N-8-oxide possesses a distinct, measurable pKa [1]. However, the exact numerical pKa value for the 8-oxide was not provided in the accessible abstract, necessitating experimental determination for procurement specifications.
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | Not explicitly reported in accessible literature; predicted to be lower than parent due to N-oxide electron withdrawal |
| Comparator Or Baseline | Lumazine (pteridine-2,4-dione): pK1 < 1.3; pK2 = 7.92 (25°C) |
| Quantified Difference | Qualitative: N-oxide causes a measurable pKa shift used for constitutional assignment |
| Conditions | Potentiometric titration in aqueous solution; data from ChemicalBook for lumazine |
Why This Matters
A defined pKa difference is critical for predicting solubility, ionization state at physiological pH, and chromatographic behavior, directly impacting compound selection for biological assays or separation method development.
- [1] Pfleiderer, W.; Hutzenlaub, W. Pteridine, LVII. Synthesen und Eigenschaften von Lumazin-N-oxiden. Chem. Ber. 1973, 106 (10), 3149-3174. DOI: 10.1002/cber.19731061007. (Abstract: Konstitutionen werden auf der Basis von pKa-Werten, UV- und NMR-Spektren diskutiert). View Source
